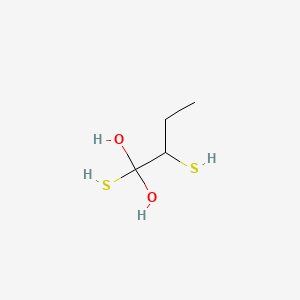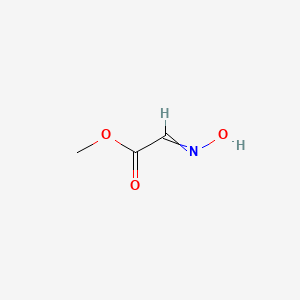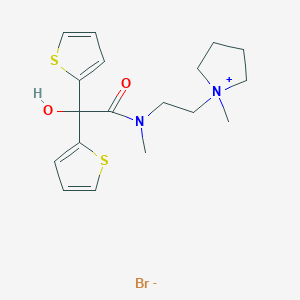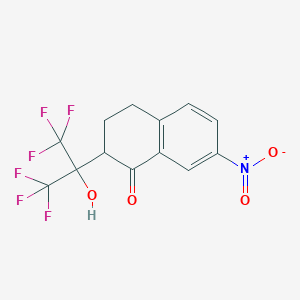
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-7-nitro-3,4-dihydronaphthalen-1(2h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-7-nitro-3,4-dihydronaphthalen-1(2h)-one is a complex organic compound characterized by the presence of hexafluoroisopropanol and nitro groups attached to a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-7-nitro-3,4-dihydronaphthalen-1(2h)-one typically involves multiple steps:
Formation of the Dihydronaphthalenone Core: This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Introduction of the Nitro Group: Nitration of the aromatic ring is carried out using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Hexafluoroisopropanol Group: This step involves the reaction of the dihydronaphthalenone with hexafluoroacetone in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-7-nitro-3,4-dihydronaphthalen-1(2h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-7-nitro-3,4-dihydronaphthalen-1(2h)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-7-nitro-3,4-dihydronaphthalen-1(2h)-one involves its interaction with specific molecular targets and pathways. The hexafluoroisopropanol group enhances its lipophilicity, facilitating its interaction with lipid membranes and proteins. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A simpler compound with similar hexafluoroisopropanol functionality.
2,4-Di-tert-butyl-6-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol: Contains a similar hexafluoroisopropanol group but attached to a different aromatic core.
Uniqueness
2-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)-7-nitro-3,4-dihydronaphthalen-1(2h)-one is unique due to the combination of hexafluoroisopropanol and nitro groups on a dihydronaphthalenone core, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
35474-72-7 |
|---|---|
Molecular Formula |
C13H9F6NO4 |
Molecular Weight |
357.20 g/mol |
IUPAC Name |
2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-7-nitro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H9F6NO4/c14-12(15,16)11(22,13(17,18)19)9-4-2-6-1-3-7(20(23)24)5-8(6)10(9)21/h1,3,5,9,22H,2,4H2 |
InChI Key |
XHNOVVDKUYQJSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C1C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14684275.png)

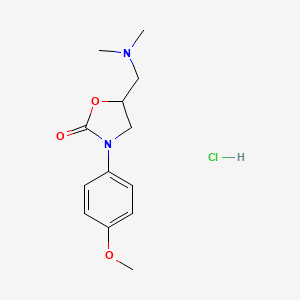
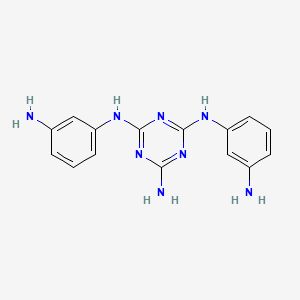

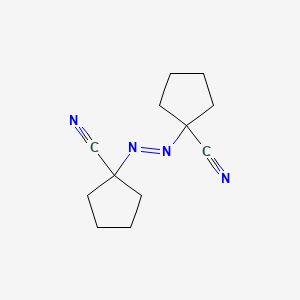
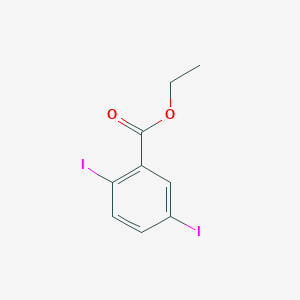
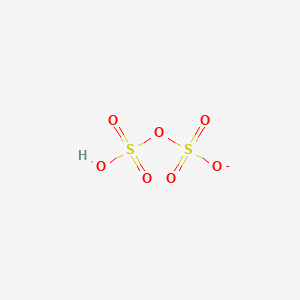
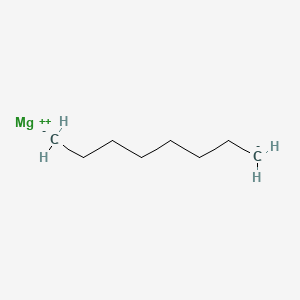
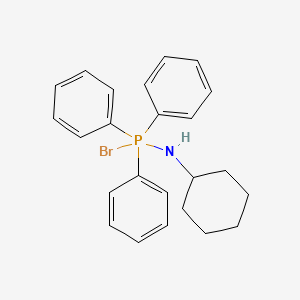
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
